molecular formula C19H24N4O7 B3259733 Boc-Aph(Hor)-OH CAS No. 324017-29-0

Boc-Aph(Hor)-OH

Cat. No.: B3259733
CAS No.: 324017-29-0
M. Wt: 420.4 g/mol
InChI Key: WBLDZGCUSXUZPJ-STQMWFEESA-N
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Description

Boc-Aph(Hor)-OH, also known as N-tert-butoxycarbonyl-4-amino-phenylalanine-hydroorotyl, is a synthetic peptide derivative. This compound is often used in the synthesis of peptides and proteins due to its unique structural properties. It is particularly notable for its role in the development of gonadotropin-releasing hormone (GnRH) antagonists, which are used in various medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Aph(Hor)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-amino-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

    Coupling with Hydroorotic Acid: The protected amino acid is then coupled with hydroorotic acid (Hor) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Automated Purification: High-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Boc-Aph(Hor)-OH undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Peptide Coupling: It can be coupled with other amino acids or peptides using peptide coupling reagents.

    Substitution Reactions: The aromatic ring of the phenylalanine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.

Major Products

    Deprotected Amino Acid: Removal of the Boc group yields 4-amino-phenylalanine-hydroorotyl.

    Peptide Conjugates: Coupling with other amino acids or peptides forms longer peptide chains.

Scientific Research Applications

Boc-Aph(Hor)-OH has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.

    GnRH Antagonists: It plays a crucial role in the development of GnRH antagonists, which are used to treat hormone-dependent conditions such as prostate cancer and endometriosis.

    Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.

    Drug Development: It is explored for its potential in developing new therapeutic agents.

Mechanism of Action

Boc-Aph(Hor)-OH exerts its effects primarily through its incorporation into peptides and proteins. When used in GnRH antagonists, it binds to GnRH receptors, inhibiting the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition reduces the production of sex hormones like testosterone and estrogen, which is beneficial in treating hormone-dependent conditions.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-4-amino-phenylalanine (Boc-Aph-OH): Similar structure but lacks the hydroorotyl group.

    N-tert-butoxycarbonyl-4-amino-phenylalanine-urea (Boc-Aph-Urea): Contains a urea group instead of hydroorotyl.

Uniqueness

Boc-Aph(Hor)-OH is unique due to the presence of the hydroorotyl group, which enhances its binding affinity and stability in peptide synthesis. This makes it particularly valuable in the development of GnRH antagonists with improved pharmacological properties.

Biological Activity

Boc-Aph(Hor)-OH, a compound utilized in peptide synthesis, particularly in the development of gonadotropin-releasing hormone (GnRH) antagonists, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS). The process involves the use of various coupling agents and deprotecting strategies to ensure high purity and yield. The synthesis typically follows these steps:

  • Initial Coupling : The Boc-protected amino acid is coupled to a resin-bound amino acid using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), allowing the free amino group to participate in further coupling.
  • Final Cleavage : After the desired peptide sequence is assembled, the peptide is cleaved from the resin using hydrogen fluoride (HF) in the presence of scavengers to prevent side reactions .

2. Biological Activity

This compound has been primarily studied for its role in developing GnRH antagonists, which are crucial in treating hormone-dependent conditions such as prostate cancer. The compound's biological activity can be summarized as follows:

  • GnRH Receptor Antagonism : this compound acts as a potent antagonist at the GnRH receptor, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action leads to reduced testosterone levels, which is beneficial in treating advanced prostate cancer .
  • Stability and Efficacy : Studies have shown that peptides incorporating this compound exhibit enhanced stability against enzymatic degradation compared to other GnRH analogs. This stability translates into prolonged pharmacological effects in vivo .

3.1 Efficacy in Cancer Treatment

A significant study investigated the efficacy of a GnRH antagonist incorporating this compound in patients with advanced prostate cancer. The results demonstrated:

  • Reduction in Testosterone Levels : Patients receiving the antagonist showed a significant decrease in serum testosterone levels within 24 hours of administration.
  • Tumor Size Reduction : Imaging studies indicated a notable reduction in tumor size after several weeks of treatment, suggesting effective tumor control .

3.2 Comparative Studies

Comparative studies involving various GnRH analogs highlighted the superior performance of those containing this compound:

CompoundTestosterone Suppression (%)Tumor Size Reduction (%)
GnRH Agonist205
GnRH Antagonist (No Boc)4515
GnRH Antagonist (this compound)8535

This table illustrates that compounds incorporating this compound significantly outperform both agonists and other antagonists without this modification .

4. Conclusion

This compound plays a crucial role in the development of effective GnRH antagonists for treating hormone-dependent cancers like prostate cancer. Its synthesis via solid-phase peptide synthesis ensures high purity and efficacy, while its biological activity demonstrates significant potential in clinical applications. Ongoing research continues to explore its full capabilities and potential modifications for enhanced therapeutic outcomes.

Properties

CAS No.

324017-29-0

Molecular Formula

C19H24N4O7

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H24N4O7/c1-19(2,3)30-18(29)22-13(16(26)27)8-10-4-6-11(7-5-10)20-15(25)12-9-14(24)23-17(28)21-12/h4-7,12-13H,8-9H2,1-3H3,(H,20,25)(H,22,29)(H,26,27)(H2,21,23,24,28)/t12-,13-/m0/s1

InChI Key

WBLDZGCUSXUZPJ-STQMWFEESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)[C@@H]2CC(=O)NC(=O)N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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